molecular formula C18H14ClNO B14495045 (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine CAS No. 63485-05-2

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

Cat. No.: B14495045
CAS No.: 63485-05-2
M. Wt: 295.8 g/mol
InChI Key: HMOSTTCIIDYRQZ-UHFFFAOYSA-N
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Description

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine is a Schiff base characterized by a furan ring substituted with a 4-chlorophenyl group and an imine linkage to a 4-methylphenylamine moiety. Its structure combines aromatic and heterocyclic components, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

63485-05-2

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H14ClNO/c1-13-2-8-16(9-3-13)20-12-17-10-11-18(21-17)14-4-6-15(19)7-5-14/h2-12H,1H3

InChI Key

HMOSTTCIIDYRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 4-methylaniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds structurally similar to (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine exhibit significant anticancer properties. For instance, molecular docking studies have shown that this compound can interact with proteins involved in cancer pathways, suggesting its potential as a lead compound for drug development targeting various cancers.
  • Antimicrobial Properties
    • The compound has been studied for its antimicrobial activities. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains, indicating that (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine could be explored further in the development of new antimicrobial agents.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Materials Science Applications

  • Electronic Properties
    • The unique electronic structure of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine allows for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a charge carrier could lead to advancements in the efficiency of these technologies.
  • Catalysis
    • Interaction studies have indicated that this compound may interact with metal ions, suggesting potential applications in catalysis or as sensors for detecting metal ions in various environments.

Comparative Analysis with Related Compounds

The following table compares (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimineSimilar furan and imine structureAntimicrobialContains methoxy group enhancing solubility
(E)-1-[5-(4-Bromophenyl)furan-2-yl]-N-(4-methylphenyl)methanimineBromine substitutionAnticancer propertiesHigher reactivity due to bromine
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamideAmide instead of imineAnti-inflammatoryIncreased stability due to amide bond

This comparative analysis highlights how variations in substitution patterns can significantly influence biological activities and chemical reactivity.

Case Studies

  • In Vitro Studies
    • In vitro evaluations have shown that (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine exhibits substantial cytotoxic effects against several cancer cell lines, with mean GI50 values indicating potent activity .
  • Molecular Docking Studies
    • Molecular docking simulations have provided insights into the binding affinities of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine with target proteins, supporting its potential as a drug candidate.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Crystallographic Comparison

Compound Core Structure Space Group Unit Cell (Å) Dihedral Angle Key Interactions
Target Compound Furan-2-yl + imine
Compound 1 Imidazole + imine $ P\overline{1} $ $ a = 7.9767 $, $ b = 10.9517 $ 56° C–H⋯N, π–π
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine Trifluorophenyl + imine

Biological Activity

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • IUPAC Name : (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine
  • Molecular Formula : C18H16ClN
  • Molecular Weight : 295.8 g/mol

The compound features a furan ring substituted with a chlorophenyl group and an imine functional group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with electron-withdrawing groups at the para position of the aromatic ring have shown promising results against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM) MCF-7IC50 (µM) HCT-116
Prodigiosin1.932.84
Compound A0.480.19
Compound B0.761.54

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Flow cytometry analyses have revealed that compounds similar to (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine can induce apoptosis in cancer cells by increasing caspase-3/7 activity, suggesting a mechanism involving programmed cell death.

Inhibition Studies

Inhibitory assays against various enzymes have also been conducted to evaluate the potential of this compound as an enzyme inhibitor. For example, studies on carbonic anhydrases (CAs), which are implicated in cancer progression, have shown that certain derivatives can selectively inhibit these enzymes at nanomolar concentrations.

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound NameK_i (pM) hCA IXK_i (nM) hCA II
Compound C890.75

Toxicity Assessment

The cytotoxicity of related compounds has been assessed using non-cancerous cell lines to evaluate their safety profile. For instance, compounds were tested against rat myoblast L6 cells to determine their potential toxicity levels.

Study 1: Structure-Activity Relationship (SAR)

A study focusing on SAR highlighted that the presence of electron-donating groups significantly enhances biological activity compared to electron-withdrawing groups. This finding underscores the importance of functional group positioning in optimizing compound efficacy.

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine exhibits strong hydrophobic interactions with target proteins, which may explain its biological activity.

Q & A

Q. What are the recommended methodologies for synthesizing (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between furan-2-carbaldehyde derivatives and aromatic amines. For example, refluxing 5-(4-chlorophenyl)furan-2-carbaldehyde with 4-methylaniline in ethanol under acidic conditions yields the imine product . Key optimization steps include:

  • Solvent choice : Ethanol or methanol for solubility and reflux efficiency.
  • Catalyst : Use of acetic acid or HCl to protonate the amine, enhancing nucleophilicity.
  • Reaction monitoring : TLC or NMR to track imine formation.
  • Crystallization : Slow evaporation from ethanol to obtain single crystals for structural validation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve crystal packing and confirm the (E)-configuration. For example, triclinic space group P-1 with unit cell parameters (e.g., a=7.9767a = 7.9767 Å, b=10.9517b = 10.9517 Å, c=16.6753c = 16.6753 Å) .
  • Spectroscopy :
  • IR : Confirm C=N stretch near 1588 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.19–7.78 ppm) and imine protons (δ 8.23 ppm) .
    • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 289 [M+2]+) .

Q. What pharmacological screening strategies are applicable for this compound, and how are bioactivity assays designed?

Initial screening focuses on antimicrobial and enzyme inhibition potential:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. Schiff base analogs show MIC values ranging from 8–64 µg/mL .
  • Enzyme inhibition : For tuberculosis research, enoyl-ACP reductase inhibition assays using molecular docking (e.g., AutoDock Vina) and in vitro validation .
  • Cytotoxicity : MTT assays on mammalian cell lines to establish selectivity indices .

Q. How do weak intermolecular interactions influence the crystal packing of this compound?

Weak interactions like C–H⋯N and π–π stacking dominate packing. For example:

  • C–H⋯N bonds : Connect molecules into infinite chains (distance ~2.6–2.8 Å).
  • Halogen participation : C–H⋯Cl interactions (3.3 Å) stabilize layers .
  • Twist angle : Dihedral angles between aromatic planes (~56°) impact π–π stacking efficiency .

Advanced Research Questions

Q. How can isomorphic crystallography challenges be addressed when studying halogen-substituted analogs?

Isomorphous structures (e.g., Cl vs. Br analogs) require high-resolution data and robust refinement:

  • Data collection : Use synchrotron radiation or low-temperature (100 K) settings to minimize thermal motion .
  • Software : SHELXL for refining Z’ > 1 structures with multiple conformers .
  • Validation : Check iso-structurality indices (>99%) and residual density maps to resolve disorder .

Q. What computational strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Conformational flexibility : MD simulations (e.g., GROMACS) to assess dynamic binding modes.
  • Electrostatic differences : DFT calculations (e.g., Gaussian) to compare charge distribution in Cl vs. NO₂ substituents .
  • Validation : Cross-test analogs in standardized assays (e.g., CLSI guidelines) to control for assay variability .

Q. How does imine–imine rearrangement impact the stability and reactivity of this compound?

Potassium hydride (KH) can induce isomerization to thermodynamically stable forms:

  • Mechanism : Base-mediated proton abstraction and re-protonation, favoring (E)-isomers .
  • Monitoring : Use ¹H NMR to track equilibrium shifts (e.g., imine proton signal splitting).
  • Applications : Stabilize reactive intermediates for β-lactam synthesis via ketene trapping .

Q. What strategies are employed to reconcile crystallographic data with spectroscopic anomalies?

Discrepancies between XRD and NMR data often stem from:

  • Dynamic effects : Solution-phase conformational averaging vs. solid-state rigidity.
  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR.
  • Validation : Compare with DFT-optimized structures (e.g., B3LYP/6-31G*) .

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